molecular formula C11H10ClNO2 B8208546 3-Methylquinoline-7-carboxylic acid hydrochloride

3-Methylquinoline-7-carboxylic acid hydrochloride

Cat. No.: B8208546
M. Wt: 223.65 g/mol
InChI Key: AWWLYSXYYLIPBP-UHFFFAOYSA-N
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Description

3-Methylquinoline-7-carboxylic acid hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. This compound, in particular, is characterized by the presence of a methyl group at the third position and a carboxylic acid group at the seventh position of the quinoline ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-7-carboxylic acid hydrochloride typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are gaining popularity due to their environmental benefits.

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives.

Scientific Research Applications

3-Methylquinoline-7-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylquinoline-7-carboxylic acid hydrochloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the methyl and carboxylic acid groups.

    2-Methylquinoline: Similar structure but with the methyl group at the second position.

    Quinoline-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Uniqueness

3-Methylquinoline-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups allows for diverse chemical modifications and enhances its solubility and reactivity.

Properties

IUPAC Name

3-methylquinoline-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7;/h2-6H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWLYSXYYLIPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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